Cas no 1820581-25-6 (methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate)

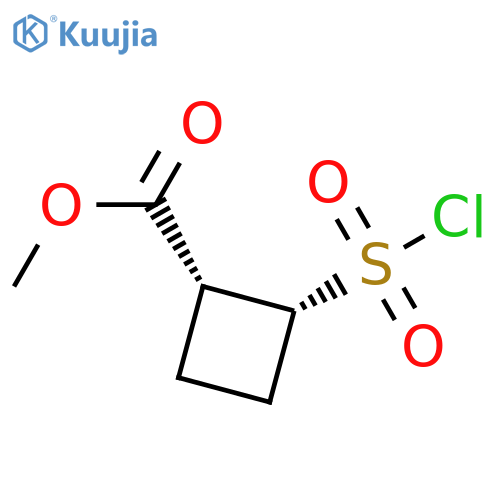

1820581-25-6 structure

商品名:methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate

-

- インチ: 1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1

- InChIKey: XSEPQMRTNQIYLC-CRCLSJGQSA-N

- ほほえんだ: [C@H]1(C(OC)=O)CC[C@H]1S(Cl)(=O)=O

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-187404-1.0g |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, cis |

1820581-25-6 | 1g |

$1500.0 | 2023-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-250MG |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |

1820581-25-6 | 95% | 250MG |

¥ 3,471.00 | 2023-04-14 | |

| Enamine | EN300-187404-2.5g |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, cis |

1820581-25-6 | 2.5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-187404-1g |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, cis |

1820581-25-6 | 1g |

$1500.0 | 2023-09-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-500.0mg |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |

1820581-25-6 | 95% | 500.0mg |

¥5781.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-500mg |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |

1820581-25-6 | 95% | 500mg |

¥5781.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-250.0mg |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |

1820581-25-6 | 95% | 250.0mg |

¥3471.0000 | 2024-07-23 | |

| Ambeed | A618781-1g |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |

1820581-25-6 | 97% | 1g |

$1326.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-100.0mg |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |

1820581-25-6 | 95% | 100.0mg |

¥2171.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-250mg |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |

1820581-25-6 | 95% | 250mg |

¥3471.0 | 2024-04-23 |

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

1820581-25-6 (methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate) 関連製品

- 55290-64-7(Dimethipin)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1820581-25-6)methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):1193.0